4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole
Overview
Description
4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of hydrogen peroxide and acetic acid as oxidizing agents, with microwave activation to enhance the reaction efficiency . The reaction is carried out at a temperature of 55°C, and the product is purified using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and acetic acid are commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Sulfinyl and Sulfonyl Derivatives: These are the major products formed during the oxidation of this compound.
Scientific Research Applications
4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- 4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide
Uniqueness
4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfonylthiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-3-5-9(6-4-7)16(13,14)10-8(2)11-12-15-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUSBXYWOZGXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=NS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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